NS3736

Description

BenchChem offers high-quality NS3736 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NS3736 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

265646-94-4 |

|---|---|

Formule moléculaire |

C15H9BrClF3N6O |

Poids moléculaire |

461.62 g/mol |

Nom IUPAC |

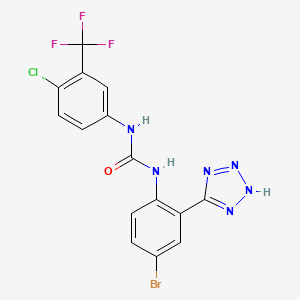

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C15H9BrClF3N6O/c16-7-1-4-12(9(5-7)13-23-25-26-24-13)22-14(27)21-8-2-3-11(17)10(6-8)15(18,19)20/h1-6H,(H2,21,22,27)(H,23,24,25,26) |

Clé InChI |

PTWUMGQRIORASC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Anti-Resorptive Action of NS3736: A Technical Guide to its Mechanism in Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NS3736, a potent inhibitor of osteoclast function. By delving into the molecular interactions and cellular consequences of NS3736 activity, this document serves as a valuable resource for researchers in the fields of bone biology, osteoporosis, and the development of novel anti-resorptive therapies.

Core Mechanism of Action: Targeting the Osteoclast "Acid Pump"

The primary mechanism of action of NS3736 in osteoclasts is the inhibition of the Chloride Channel 7 (ClC-7).[1][2][3][4] This channel is a crucial component of the cellular machinery responsible for acidifying the resorption lacuna, the sealed-off microenvironment between the osteoclast and the bone surface where bone degradation occurs.

Osteoclasts demineralize bone by secreting protons (H+) into the resorption lacuna via a vacuolar-type H+-ATPase (V-ATPase) located in the ruffled border membrane.[5][6][7] To maintain electrical neutrality and allow for continuous proton pumping, a parallel efflux of chloride ions (Cl-) is required. ClC-7 is the primary channel facilitating this chloride transport across the ruffled border.[5][8][9][10][11][12]

By blocking ClC-7, NS3736 disrupts the necessary charge compensation for the V-ATPase. This leads to an inefficient pumping of protons, a subsequent increase in the pH of the resorption lacuna, and ultimately, a significant reduction in the dissolution of bone mineral and the degradation of the organic bone matrix by acid-activated enzymes like cathepsin K.[13]

Quantitative Data on the Inhibitory Effects of NS3736

The inhibitory potency of NS3736 on osteoclast function has been quantified in both in vitro and in vivo studies. The following table summarizes the key findings:

| Parameter | Species/Model | Method | Result | Reference |

| Inhibition of Osteoclastic Acidification | Human Osteoclasts (in vitro) | Acridine Orange Staining | IC50: 30 µM | [1][2][3][4] |

| Inhibition of Bone Resorption | Human Osteoclasts (in vitro) | Resorption Pit Assay | IC50: 30 µM | [1][2][3][4] |

| In Vivo Efficacy | Ovariectomized Rats | Oral Administration | 30 mg/kg daily protected bone strength and Bone Mineral Density (BMD) by ~50% | [1][2] |

Signaling Pathway of NS3736 Action in Osteoclasts

The following diagram illustrates the molecular mechanism of bone resorption at the osteoclast ruffled border and the inhibitory effect of NS3736.

Caption: Mechanism of NS3736 action at the osteoclast ruffled border.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of NS3736 are provided below.

In Vitro Osteoclast Acidification Assay (Acridine Orange Staining)

This assay is used to visualize and quantify the acidic compartments within osteoclasts, such as the resorption lacuna.

-

Cell Culture:

-

Isolate osteoclast precursors (e.g., human peripheral blood monocytes or bone marrow macrophages) and culture them on bone slices or a suitable substrate in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

-

Acridine Orange Staining:

-

Prepare a stock solution of Acridine Orange in a suitable solvent (e.g., water or DMSO).

-

On the day of the experiment, dilute the Acridine Orange stock solution in culture medium to a final concentration of 5 µg/mL.

-

Pre-incubate the mature osteoclasts with varying concentrations of NS3736 or vehicle control for a specified period (e.g., 1-2 hours).

-

Remove the culture medium and add the Acridine Orange-containing medium to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

-

Microscopy and Analysis:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filters for Acridine Orange (excitation ~488 nm, emission ~530 nm for green fluorescence of cytoplasm and nucleus, and ~650 nm for red/orange fluorescence of acidic compartments).

-

Capture images of multiple fields for each treatment condition.

-

Quantify the intensity of the red/orange fluorescence as an indicator of acidification. This can be done using image analysis software. The IC50 value is determined by plotting the fluorescence intensity against the concentration of NS3736.

-

In Vitro Bone Resorption Assay (Pit Assay)

This assay directly measures the bone-resorbing activity of osteoclasts.

-

Preparation of Bone Slices:

-

Prepare thin slices (e.g., 100-200 µm) of a suitable bone type (e.g., bovine cortical bone or dentin).

-

Clean and sterilize the bone slices.

-

-

Osteoclast Culture and Treatment:

-

Seed osteoclast precursors onto the bone slices in a multi-well plate and differentiate them into mature osteoclasts as described above.

-

Once mature osteoclasts are formed, treat the cells with various concentrations of NS3736 or vehicle control.

-

Continue the culture for a period that allows for significant resorption to occur (e.g., 48-72 hours), replacing the medium and compound as necessary.

-

-

Visualization and Quantification of Resorption Pits:

-

At the end of the culture period, remove the cells from the bone slices (e.g., by sonication in water or treatment with bleach).

-

Stain the bone slices with a suitable dye (e.g., 1% toluidine blue) to visualize the resorption pits.

-

Capture images of the bone slices using a light microscope.

-

Quantify the total area of resorption pits per bone slice using image analysis software. The IC50 value is calculated by plotting the resorbed area against the concentration of NS3736.

-

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This animal model is used to evaluate the in vivo efficacy of anti-resorptive compounds.

-

Animal Model:

-

Use skeletally mature female Sprague-Dawley rats.

-

Perform bilateral ovariectomy to induce estrogen deficiency, which leads to increased bone resorption and bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.

-

-

Treatment:

-

Following a recovery period after surgery, administer NS3736 orally (e.g., 30 mg/kg daily) or vehicle control to the OVX rats for a specified duration (e.g., 6 weeks).

-

-

Analysis of Bone Parameters:

-

At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibiae, vertebrae).

-

Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

-

Assess bone strength through biomechanical testing (e.g., three-point bending test of the femur).

-

Perform histomorphometric analysis of bone sections to evaluate parameters such as trabecular bone volume, osteoclast number, and osteoblast surface.

-

Analyze serum and urine for biomarkers of bone turnover (e.g., CTX-I for resorption, P1NP for formation).

-

Conclusion

NS3736 represents a targeted approach to inhibiting bone resorption by specifically disrupting the acidification process essential for osteoclast function. Its mechanism of action, centered on the inhibition of the ClC-7 chloride channel, has been well-characterized through a combination of in vitro and in vivo studies. The data presented in this guide underscore the potential of NS3736 as a therapeutic agent for the treatment of bone diseases characterized by excessive osteoclast activity, such as osteoporosis. Further research into the clinical efficacy and safety of NS3736 and similar ClC-7 inhibitors is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Chloride Channel Inhibitor NS3736 Prevents Bone Resorption in Ovariectomized Rats Without Changing Bone Formation [ouci.dntb.gov.ua]

- 5. Osteoclastic acidification pathways during bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Mechanism of acid production and secretion by osteoclasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Membrane Transport Proteins in Osteoclasts: The Ins and Outs [frontiersin.org]

- 10. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the osteoclast ruffled border chloride channel and its role in bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Chloride Channel Inhibitor NS3736: A Technical Overview of its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3736 is a small molecule inhibitor of chloride channels with demonstrated efficacy in preclinical models of osteoporosis. This technical guide provides an in-depth analysis of the current understanding of NS3736's molecular target and its mechanism of action in bone metabolism. The primary target of NS3736 is strongly suggested to be the chloride channel ClC-7, a key component in the process of osteoclast-mediated bone resorption. By inhibiting ClC-7, NS3736 disrupts the acidification of the resorption lacuna, a critical step for the dissolution of bone mineral and the degradation of the organic matrix. This guide summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Primary Target Identification and Quantitative Data

The primary molecular target of NS3736 is identified as the chloride channel ClC-7, which is highly expressed in osteoclasts.[1][2][3][4][5] While other chloride channels, such as CLIC1, are also expressed in these cells, the available evidence points towards ClC-7 as the principal target for NS3736's anti-resorptive effects.[1][4]

In Vitro Efficacy

The inhibitory effect of NS3736 on osteoclast function has been quantified through in vitro assays measuring the acidification of the resorption lacuna and subsequent bone resorption.

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 30 µM | Human Osteoclasts | Osteoclastic Acidification and Resorption | [1] |

In Vivo Efficacy

Preclinical studies in a rat model of osteoporosis have demonstrated the in vivo efficacy of NS3736 in preventing bone loss.

| Animal Model | Dosage | Administration | Effect | Reference |

| Ovariectomized Rats | 30 mg/kg daily | Oral | Protected bone strength and Bone Mineral Density (BMD) by approximately 50% after 6 weeks. No inhibition of bone formation was observed. | [1] |

Mechanism of Action and Signaling Pathway

The mechanism of action of NS3736 is centered on the inhibition of osteoclast-mediated bone resorption. Osteoclasts are specialized multinucleated cells responsible for the breakdown of bone tissue. This process is essential for bone remodeling but can lead to bone loss pathologies like osteoporosis when dysregulated.

A crucial step in bone resorption is the acidification of the sealed-off space between the osteoclast and the bone surface, known as the resorption lacuna. This acidification is achieved by the coordinated action of a vacuolar-type H+-ATPase (V-ATPase), which pumps protons into the lacuna, and a chloride channel that provides a counter-ion flux to maintain electrical neutrality.[2]

The chloride channel ClC-7, located in the ruffled border of the osteoclast membrane, is believed to be the primary channel responsible for this chloride transport.[2][3] By inhibiting ClC-7, NS3736 disrupts the efficient pumping of protons by the V-ATPase, thereby preventing the acidification of the resorption lacuna. This leads to a decrease in the dissolution of the inorganic bone matrix (hydroxyapatite) and impairs the activity of acid-dependent proteases, such as cathepsin K, which are responsible for degrading the organic bone matrix (primarily type I collagen).

A significant advantage of this mechanism is that it appears to uncouple bone resorption from bone formation.[1] Many anti-resorptive therapies also lead to a decrease in bone formation, limiting the net gain in bone mass. NS3736, by specifically targeting osteoclast function, has been shown to inhibit bone resorption without affecting bone formation markers.[1]

Signaling Pathway of Bone Resorption and NS3736 Inhibition

Caption: Signaling pathway of osteoclast-mediated bone resorption and the inhibitory action of NS3736.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of NS3736. It is important to note that the specific details of the protocols used in the primary literature on NS3736 are not fully available in the public domain. These protocols are based on established methodologies in the field.

Osteoclast Differentiation and Bone Resorption (Pit) Assay

This assay is used to assess the ability of osteoclasts to resorb bone in vitro and to test the inhibitory effect of compounds like NS3736.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

Alpha-MEM or DMEM supplemented with FBS, antibiotics

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

Dentine or bone slices

-

Toluidine blue stain

-

NS3736

Protocol:

-

Isolate bone marrow cells or PBMCs and culture in the presence of M-CSF to generate osteoclast precursors.

-

Seed the precursor cells onto dentine or bone slices in a multi-well plate.

-

Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.

-

Treat the cells with varying concentrations of NS3736 or vehicle control.

-

Culture for 7-14 days, replacing the medium and treatments every 2-3 days.

-

At the end of the culture period, remove the cells from the bone slices using sonication or enzymatic digestion.

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Quantify the resorbed area using light microscopy and image analysis software.

Osteoclast Acidification Assay

This assay measures the ability of osteoclasts to acidify their extracellular environment, a key function inhibited by NS3736.

Materials:

-

Mature osteoclasts cultured on a suitable substrate (e.g., glass coverslips)

-

Acridine Orange (a fluorescent weak base that accumulates in acidic compartments)

-

Fluorescence microscope with appropriate filters

-

NS3736

Protocol:

-

Culture mature osteoclasts on glass coverslips.

-

Treat the cells with NS3736 or vehicle control for a specified period.

-

Incubate the cells with a low concentration of Acridine Orange (e.g., 5 µg/mL) for 15-30 minutes.

-

Wash the cells with pre-warmed buffer to remove excess dye.

-

Immediately visualize the cells using a fluorescence microscope.

-

Acidic compartments will fluoresce bright red/orange, while the cytoplasm and nucleus of less acidic cells will fluoresce green.

-

Quantify the red fluorescence intensity as a measure of acidification.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique can be used to directly measure the chloride currents through ClC-7 channels and assess the inhibitory effect of NS3736.

Materials:

-

Cells expressing ClC-7 (e.g., mature osteoclasts or a heterologous expression system)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Extracellular and intracellular recording solutions with appropriate ionic compositions for isolating chloride currents

-

NS3736

Protocol:

-

Prepare cells for recording.

-

Pull glass pipettes to a suitable resistance (e.g., 2-5 MΩ).

-

Fill the pipette with the intracellular solution and mount it on the headstage.

-

Approach a target cell and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage protocol (e.g., voltage steps or ramps) to elicit chloride currents.

-

Record the baseline currents.

-

Perfuse the cell with an extracellular solution containing NS3736.

-

Record the currents in the presence of the compound to determine the extent of inhibition.

Experimental Workflow Overview

Caption: General experimental workflow for the characterization of NS3736.

Conclusion

NS3736 is a promising therapeutic candidate for the treatment of osteoporosis, with a well-defined, albeit not fully exclusive, primary target, ClC-7. Its mechanism of action, the inhibition of osteoclastic acidification, offers the potential for a bone-sparing effect by uncoupling bone resorption from formation. Further research, including detailed electrophysiological characterization and structural studies, will provide a more complete understanding of the interaction between NS3736 and its target, aiding in the development of more potent and selective inhibitors for bone disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloride channels as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of chloride channels in osteoclasts: ClC-7 as a target for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

NS3736 as a ClC-7 Chloride Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NS3736, a small molecule inhibitor of the ClC-7 chloride channel. ClC-7 is a voltage-gated chloride channel predominantly expressed in osteoclasts and lysosomes, playing a crucial role in bone resorption.[1][2] Inhibition of ClC-7 represents a promising therapeutic strategy for metabolic bone diseases such as osteoporosis. This document details the mechanism of action of NS3736, its in vitro and in vivo efficacy, and provides detailed protocols for key experimental assays used in its characterization.

Introduction to ClC-7 and its Role in Bone Resorption

The ClC family of chloride channels comprises nine members (ClC-1 to ClC-7, and ClC-Ka/Kb) that are involved in a variety of physiological processes.[3] ClC-7 is primarily localized to late endosomes and lysosomes, and in osteoclasts, it is also found in the ruffled border, a specialized membrane domain responsible for the acidification of the resorption lacuna. This acidification process is essential for the dissolution of the inorganic bone matrix and the activity of acid-dependent proteases that degrade the organic matrix.

The acidification of the resorption pit is a complex process involving the V-type H+-ATPase, which pumps protons into the lacuna, and a chloride channel that provides the counter-ion conductance to neutralize the resulting membrane potential. ClC-7 is believed to be the principal chloride channel responsible for this charge compensation. By inhibiting ClC-7, the efficiency of the proton pump is reduced, leading to a decrease in the acidification of the resorption lacuna and consequently, a reduction in bone resorption. The restricted tissue distribution of ClC-7, with high expression in osteoclasts, suggests that its inhibition could be a bone-specific therapeutic approach with a favorable safety profile.[1][2][4]

NS3736: A Potent Inhibitor of ClC-7

NS3736, with the chemical name 1-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-(4-chloro-3-trifluoromethylphenyl)-urea, is a chloride channel inhibitor that has been shown to effectively block ClC-7 mediated processes.[1] Its inhibitory action on osteoclastic acidification and resorption forms the basis of its potential as an anti-resorptive agent.

Mechanism of Action

NS3736 is suggested to directly inhibit the ClC-7 chloride channel, thereby disrupting the acidification of the osteoclast resorption lacuna.[2][5] This leads to a reduction in the ability of osteoclasts to demineralize bone. A key feature of this mechanism is the uncoupling of bone resorption from bone formation, as NS3736 has been observed to inhibit resorption without affecting bone formation parameters.[2][5]

Figure 1: Mechanism of NS3736 Action in Osteoclasts.

Quantitative Data

The following tables summarize the key quantitative data for NS3736 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of NS3736

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 (Acidification) | 30 µM | Human Osteoclasts | [2][5] |

| IC50 (Resorption) | 30 µM | Human Osteoclasts | [2][5] |

Table 2: In Vivo Efficacy of NS3736 in a Rat Ovariectomy Model

| Parameter | Treatment | Outcome | Reference |

| Bone Mineral Density (BMD) | 30 mg/kg/day (oral) | ~50% protection against loss | [2][5] |

| Bone Strength | 30 mg/kg/day (oral) | ~50% protection against loss | [2][5] |

| Bone Formation Markers | 30 mg/kg/day (oral) | No significant inhibition | [2][5] |

Table 3: Selectivity Profile of NS3736

| Channel | IC50 |

| ClC-1 | Data not available |

| ClC-2 | Data not available |

| ClC-Ka | Data not available |

| ClC-Kb | Data not available |

Note: While the restricted tissue distribution of ClC-7 suggests a degree of selectivity for NS3736, specific IC50 values for other ClC channel subtypes are not currently available in the public domain.[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of NS3736.

In Vitro Bone Resorption Assay

This assay quantifies the ability of osteoclasts to resorb a bone-like substrate.

Figure 2: Workflow for In Vitro Bone Resorption Assay.

Methodology:

-

Preparation of Substrate: Use either bovine cortical bone slices or calcium phosphate-coated multi-well plates.

-

Cell Culture:

-

Isolate osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or rodent bone marrow.

-

Seed the precursor cells onto the prepared substrates.

-

Induce differentiation into mature osteoclasts by culturing in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).

-

-

Treatment:

-

Once mature osteoclasts are formed, treat the cells with varying concentrations of NS3736. Include a vehicle control.

-

-

Incubation:

-

Incubate the treated cells for a period of 7 to 10 days to allow for bone resorption.

-

-

Quantification:

-

At the end of the incubation period, remove the cells from the substrate.

-

Stain the resorption pits using a suitable method (e.g., Toluidine Blue for visualization of pits on bone, or von Kossa staining for remaining mineral on calcium phosphate (B84403) plates).

-

Image the substrates using a microscope and quantify the total area and number of resorption pits using image analysis software.

-

-

Data Analysis:

-

Calculate the percentage inhibition of resorption at each concentration of NS3736 compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Osteoclast Acidification Assay (Acridine Orange Staining)

This assay visualizes and quantifies the acidification of the resorption lacuna by osteoclasts.

Figure 3: Workflow for Osteoclast Acidification Assay.

Methodology:

-

Cell Culture:

-

Culture and differentiate osteoclasts on glass coverslips as described in the bone resorption assay protocol.

-

-

Treatment:

-

Treat the mature osteoclasts with different concentrations of NS3736 for a predetermined period.

-

-

Staining:

-

Incubate the cells with Acridine Orange (a fluorescent weak base that accumulates in acidic compartments and fluoresces bright red).

-

-

Imaging:

-

Wash the cells to remove the excess dye.

-

Perform live-cell imaging using a fluorescence microscope equipped with appropriate filters for Acridine Orange (excitation ~488 nm, emission red >600 nm).

-

-

Quantification:

-

Capture images of multiple fields for each treatment condition.

-

Quantify the intensity of the red fluorescence associated with the acidified resorption lacunae using image analysis software.

-

-

Data Analysis:

-

Calculate the percentage inhibition of acidification at each concentration of NS3736 relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Electrophysiological Recording of ClC-7 Currents

This technique directly measures the effect of NS3736 on the electrical currents mediated by the ClC-7 channel.

Figure 4: Workflow for Electrophysiological Recording.

Methodology:

-

Cell Preparation:

-

Use a heterologous expression system, such as HEK293 cells, transiently or stably transfected with a vector encoding human ClC-7.

-

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings.

-

Use an internal (pipette) solution and an external (bath) solution with appropriate ionic compositions to isolate chloride currents.

-

-

Voltage Protocol:

-

Apply a voltage-clamp protocol to elicit ClC-7 currents. This typically involves holding the cell at a negative potential and applying depolarizing voltage steps.

-

-

Drug Application:

-

After obtaining a stable baseline recording of ClC-7 currents, perfuse the cell with the external solution containing various concentrations of NS3736.

-

-

Data Acquisition and Analysis:

-

Record the changes in the amplitude and kinetics of the ClC-7 currents in the presence of the inhibitor.

-

Construct a current-voltage (I-V) relationship to characterize the voltage-dependence of the block.

-

Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

-

Conclusion

NS3736 is a valuable research tool for studying the physiological and pathological roles of the ClC-7 chloride channel. Its ability to inhibit osteoclastic acidification and bone resorption in vitro and in vivo highlights the potential of ClC-7 as a therapeutic target for osteoporosis and other bone-related disorders.[2][5] Further investigation into the selectivity profile and the precise binding site of NS3736 on the ClC-7 channel will provide deeper insights into its mechanism of action and aid in the development of more potent and selective ClC-7 inhibitors for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The chloride channel inhibitor NS3736 [corrected] prevents bone resorption in ovariectomized rats without changing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClC family | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. academic.oup.com [academic.oup.com]

The Chloride Channel Inhibitor NS3736: A Technical Guide to its Role in Preventing Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chloride channel inhibitor NS3736 and its significant role in the prevention of bone resorption. The document synthesizes available data on its mechanism of action, efficacy, and the experimental basis for these findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Targeting Osteoclast Acidification

NS3736 exerts its anti-resorptive effects by inhibiting chloride channels essential for osteoclast function.[1][2] The primary target is believed to be the ClC-7 chloride channel, which is highly expressed in osteoclasts.[1][2] Osteoclasts, the primary cells responsible for bone resorption, create an acidic microenvironment in the resorption lacunae, the sealed-off area between the osteoclast and the bone surface. This acidification is crucial for dissolving the mineral component of the bone and for the optimal activity of acid-dependent proteases that degrade the organic bone matrix.

The acidification process is driven by a vacuolar-type H+-ATPase (V-ATPase) that pumps protons into the resorption lacunae. To maintain electrical neutrality and allow for continuous proton pumping, a parallel efflux of chloride ions (Cl-) is required. NS3736, by blocking the ClC-7 chloride channel, disrupts this charge compensation, thereby impairing the acidification of the resorption lacunae and consequently inhibiting bone resorption.[1][2] A key advantage of this mechanism is its specificity for bone resorption, as it does not appear to affect bone formation processes.[1][2]

Below is a diagram illustrating the proposed signaling pathway for NS3736's action on osteoclasts.

Quantitative Data Summary

The efficacy of NS3736 in preventing bone resorption has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of NS3736

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 30 µM | Human Osteoclasts | Osteoclastic Acidification and Resorption | [1] |

Table 2: In Vivo Efficacy of NS3736 in an Ovariectomized Rat Model of Osteoporosis

| Parameter | Treatment Group | Outcome | Duration | Reference |

| Bone Mineral Density (BMD) | 30 mg/kg/day (oral) | ~50% protection against loss | 6 weeks | [1] |

| Bone Strength | 30 mg/kg/day (oral) | ~50% protection against loss | 6 weeks | [1] |

| Bone Formation Markers (Osteocalcin, Mineral Apposition Rate) | 30 mg/kg/day (oral) | No significant inhibition | 6 weeks | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocols from the primary study by Schaller et al. (2004) are not fully available in the public domain, this section provides representative, detailed methodologies for the key experiments cited.

In Vitro Osteoclast Resorption Assay

This protocol describes a standard method for assessing the resorptive activity of human osteoclasts in vitro, which is applicable for testing the effects of inhibitors like NS3736.

Objective: To quantify the ability of human osteoclasts to resorb a bone-like substrate and to determine the inhibitory concentration (e.g., IC50) of a test compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dentine or bone slices, or calcium phosphate-coated plates

-

Toluidine blue or other suitable stain for resorption pits

-

Test compound (NS3736)

Procedure:

-

Isolation of Osteoclast Precursors: Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 25 ng/mL M-CSF for 3-4 days to generate osteoclast precursor cells (macrophages).

-

Osteoclast Differentiation: Plate the adherent osteoclast precursors onto the resorptive substrate (e.g., dentine slices) in the presence of 25 ng/mL M-CSF and 50 ng/mL RANKL to induce differentiation into mature, multinucleated osteoclasts. Culture for 7-10 days, replacing the medium every 2-3 days.

-

Treatment with NS3736: Introduce NS3736 at various concentrations to the osteoclast cultures and incubate for an additional 48-72 hours.

-

Resorption Pit Staining and Analysis: Remove the cells from the substrate. Stain the resorption pits with 1% toluidine blue.

-

Quantification: Capture images of the resorption pits using a microscope. Quantify the resorbed area using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage inhibition of resorption at each concentration of NS3736 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol outlines a standard procedure for inducing osteoporosis in rats through ovariectomy, a widely used preclinical model to test anti-resorptive therapies.

Objective: To evaluate the in vivo efficacy of NS3736 in preventing bone loss in a model of postmenopausal osteoporosis.

Materials:

-

Female Sprague-Dawley or Wistar rats (3-6 months old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Sutures

-

Test compound (NS3736) formulated for oral gavage

-

Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for BMD measurement

-

Mechanical testing equipment for bone strength analysis

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Ovariectomy: Anesthetize the rats. Perform a bilateral ovariectomy through a dorsal midline incision. A sham operation (incision and manipulation of ovaries without removal) should be performed on the control group.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Treatment: Begin daily oral administration of NS3736 (e.g., 30 mg/kg) or vehicle control one day after surgery and continue for the duration of the study (e.g., 6 weeks).

-

Bone Mineral Density (BMD) Measurement: Measure the BMD of relevant skeletal sites (e.g., femur, lumbar spine) at baseline and at the end of the study using DXA or µCT.

-

Biomechanical Testing: At the end of the study, sacrifice the animals and harvest the femurs or tibias. Perform three-point bending tests to determine biomechanical parameters such as maximal load, stiffness, and energy to failure.

-

Histomorphometry (Optional): Embed the bones in plastic, section, and stain to perform histomorphometric analysis of bone formation and resorption parameters.

-

Data Analysis: Compare the BMD and biomechanical properties between the OVX-vehicle, sham, and OVX-NS3736 treated groups using appropriate statistical tests (e.g., ANOVA).

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for in vitro and in vivo studies of NS3736.

References

An In-depth Technical Guide to the Chemical Structure and Properties of NS3736

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3736 is a potent, orally active small molecule inhibitor of chloride channels, with a primary focus on its role in bone metabolism. Identified as an inhibitor of osteoclastic acidification and resorption, NS3736 has demonstrated efficacy in preclinical models of osteoporosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NS3736, including detailed experimental protocols and an exploration of its mechanism of action. The information presented herein is intended to support further research and development of this compound and related molecules for the potential treatment of bone disorders.

Chemical Structure and Properties

NS3736, with the IUPAC name N-(4-Bromo-2-(2H-tetrazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, is a complex synthetic molecule. Its chemical structure is characterized by a central urea (B33335) linkage connecting a brominated phenyl-tetrazole moiety and a chlorinated, trifluoromethylated phenyl group.

Table 1: Chemical and Physical Properties of NS3736

| Property | Value | Reference |

| IUPAC Name | N-(4-Bromo-2-(2H-tetrazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea | [1] |

| CAS Number | 265646-94-4 | [1] |

| Chemical Formula | C₁₅H₉BrClF₃N₆O | [1] |

| Molecular Weight | 461.63 g/mol | [1] |

| SMILES Code | FC(F)(F)c1cc(NC(=O)Nc2ccc(Br)cc2c3nn[nH]n3)ccc1Cl | [1] |

| Appearance | Solid powder | [1] |

| Storage | Dry, dark conditions. Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. | |

| Stability | Stable for several weeks during standard shipping conditions. |

Pharmacological Properties

NS3736 is a chloride channel inhibitor that has been shown to prevent osteoclastic acidification and resorption.[1] The primary molecular target of NS3736 is suggested to be the ClC-7 chloride channel, which is highly expressed in osteoclasts.[2][3][4]

Table 2: Pharmacological Data for NS3736

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Osteoclastic Acidification & Resorption) | 30 µM | In vitro (human osteoclasts) | [2][3] |

| In Vivo Efficacy | 30 mg/kg daily (oral) | Ovariectomized rat model of osteoporosis | [2][3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NS3736 is the inhibition of chloride channels in osteoclasts, which are essential for the acidification of the resorption lacuna.[2][3] This acidification process, driven by a proton pump (V-ATPase), requires a parallel chloride conductance to maintain charge neutrality. By blocking this chloride transport, NS3736 disrupts the entire bone resorption machinery. The likely target, ClC-7, is a voltage-gated chloride channel that is crucial for this process.[2][3][4]

The signaling pathway involved in osteoclast-mediated bone resorption is complex. Osteoclasts attach to the bone surface, forming a sealed zone. Within this zone, the ruffled border, a specialized cell membrane, actively secretes protons and chloride ions, creating an acidic microenvironment that dissolves the mineral component of the bone. NS3736's inhibition of the chloride efflux disrupts this process.

References

- 1. The chloride channel inhibitor NS3736 [corrected] prevents bone resorption in ovariectomized rats without changing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Discovery and Development of NS3736: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3736, a chloride channel inhibitor, emerged as a promising preclinical candidate for the treatment of osteoporosis. Its development was centered on a novel therapeutic strategy: the targeted inhibition of the ClC-7 chloride channel in osteoclasts to uncouple bone resorption from bone formation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NS3736, including detailed experimental methodologies and a summary of key quantitative data. While the compound showed significant promise in animal models, its progression to clinical trials has not been reported, suggesting a halt in its development pipeline.

Introduction: The Rationale for ClC-7 Inhibition in Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The dynamic remodeling of bone is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Most conventional osteoporosis therapies act by inhibiting bone resorption, which can subsequently lead to a decrease in bone formation, a phenomenon known as "coupling."

The discovery that the chloride channel ClC-7 is highly expressed in osteoclasts and is crucial for the acidification of the resorption lacuna presented a novel therapeutic target.[1][2] Osteoclasts secrete protons (H+) via a vacuolar-type H+-ATPase (V-ATPase) into the sealed-off space between the cell and the bone surface. To maintain electrical neutrality and enable continuous proton pumping, a parallel flux of chloride ions (Cl-) is required. ClC-7 is believed to be the primary channel mediating this Cl- conductance.[2][3] Inhibition of ClC-7 was hypothesized to disrupt this acidification process, thereby inhibiting bone resorption without directly affecting osteoblast function, potentially "uncoupling" bone resorption from formation and leading to a net gain in bone mass.[2]

Discovery and Synthesis of NS3736

NS3736, with the chemical name 1-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-(4-chloro-3-trifluoromethylphenyl)-urea, was identified as a potent chloride channel inhibitor by researchers at Nordic Bioscience.[1] While a specific, detailed synthesis protocol for NS3736 is not publicly available, a plausible synthetic route can be proposed based on the synthesis of structurally similar phenylurea and tetrazole-containing compounds. The synthesis would likely involve a multi-step process:

-

Formation of the Phenyl-tetrazole Moiety: This could be achieved through the reaction of a substituted benzonitrile (B105546) with an azide (B81097) source, a common method for synthesizing 5-substituted tetrazoles.

-

Introduction of the Urea (B33335) Linkage: The phenyl-tetrazole intermediate, containing an amino group, would then be reacted with a substituted phenyl isocyanate to form the final urea derivative.

Preclinical Development and Key Findings

The preclinical development of NS3736 was primarily detailed in a 2004 publication in the Journal of Bone and Mineral Research by Schaller et al.[2] The key findings from their in vitro and in vivo studies are summarized below.

In Vitro Efficacy

NS3736 was shown to directly inhibit osteoclast function. The primary in vitro finding was its ability to block osteoclastic acidification and resorption with a half-maximal inhibitory concentration (IC50) of 30 µM.[2][4]

In Vivo Efficacy in a Rat Model of Osteoporosis

The efficacy of NS3736 was evaluated in an ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis.

| Parameter | Group | Result | Percentage Change vs. OVX |

| Bone Mineral Density (BMD) | Sham | - | - |

| OVX | Significant Decrease | - | |

| OVX + NS3736 (30 mg/kg/day, p.o.) | ~50% protection against BMD loss | ~50% | |

| Bone Strength | Sham | - | - |

| OVX | Significant Decrease | - | |

| OVX + NS3736 (30 mg/kg/day, p.o.) | ~50% protection against strength loss | ~50% | |

| Bone Formation Markers | |||

| Serum Osteocalcin | OVX vs. OVX + NS3736 | No significant difference | 0% |

| Mineral Apposition Rate (MAR) | OVX vs. OVX + NS3736 | No significant difference | 0% |

| Mineralized Surface Index | OVX vs. OVX + NS3736 | No significant difference | 0% |

Data compiled from Schaller et al., 2004.[2]

The in vivo studies demonstrated that daily oral administration of 30 mg/kg of NS3736 for six weeks provided approximately 50% protection against the loss of bone mineral density and bone strength induced by ovariectomy.[2] Crucially, markers of bone formation, including serum osteocalcin, mineral apposition rate, and mineralized surface index, were not inhibited by the treatment.[2] This finding supported the hypothesis that NS3736 could uncouple bone resorption from formation.

Target Selectivity and Mechanism of Action

Analysis of chloride channel expression in human osteoclasts revealed high levels of ClC-7 and CLIC1.[2] Further screening of 50 different human tissues showed that while CLIC1 was broadly expressed, ClC-7 had a more restricted distribution, with high expression in osteoclasts.[2] This selective expression profile suggested that inhibiting ClC-7 could specifically target osteoclasts in vivo, potentially minimizing off-target effects.[2] Electrophysiological studies on human osteoclasts also detected a volume-activated anion channel.[2] Based on these findings, it was suggested that NS3736 exerts its bone-protective effects through the inhibition of ClC-7.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical development of NS3736.

In Vitro Osteoclast Resorption Assay

-

Cell Culture: Human osteoclasts are differentiated from peripheral blood mononuclear cells (PBMCs) cultured on dentine or bone slices in the presence of M-CSF and RANKL.

-

Treatment: Differentiated osteoclasts are treated with varying concentrations of NS3736.

-

Resorption Analysis: After a defined incubation period, the cells are removed, and the slices are stained (e.g., with toluidine blue) to visualize the resorption pits. The area of the pits is quantified using imaging software.

-

Acidification Assay: Osteoclast acidification can be measured by culturing the cells on a fluorescently labeled mineralized matrix. The release of the fluorescent probe upon acidification of the resorption lacuna is quantified.

Ovariectomized (OVX) Rat Model

-

Animals: Adult female Sprague-Dawley rats are used.

-

Surgery: Animals undergo either bilateral ovariectomy or a sham operation.

-

Treatment: Following a recovery period to allow for bone loss to initiate, rats are treated daily with NS3736 (e.g., 30 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 6 weeks).

-

Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests to determine parameters like maximal load and stiffness.

Bone Formation Marker Analysis

-

Serum Osteocalcin: Blood samples are collected at the end of the in vivo study. Serum levels of osteocalcin, a specific marker of osteoblast activity, are measured using an enzyme-linked immunosorbent assay (ELISA) specific for rat osteocalcin.

-

Mineral Apposition Rate (MAR): To measure dynamic bone formation, rats are administered two different fluorochrome labels (e.g., calcein (B42510) and alizarin (B75676) red) at a defined interval before the end of the study. Undecalcified bone sections are prepared, and the distance between the two fluorescent labels is measured under a fluorescence microscope to calculate the MAR.

Electrophysiology

-

Cell Preparation: Human osteoclasts are isolated and cultured for patch-clamp analysis.

-

Recording: Whole-cell patch-clamp recordings are performed to measure chloride currents. The cell membrane is held at a specific voltage, and currents are elicited by voltage steps.

-

Pharmacology: NS3736 is applied to the cells, and its effect on the chloride currents is recorded to determine the extent of channel inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Chloride Channel Inhibitor NS3736: A Novel Approach to Uncoupling Bone Remodeling in Osteoporosis Treatment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoporosis, a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. Current therapeutic strategies primarily focus on inhibiting bone resorption or, less commonly, stimulating bone formation. However, the tightly coupled nature of these two processes often limits the net gain in bone mass. This whitepaper delves into the preclinical data surrounding NS3736, a chloride channel inhibitor that demonstrates the potential to uncouple bone resorption from bone formation, offering a promising new therapeutic avenue for osteoporosis. By selectively targeting osteoclast function without adversely affecting osteoblast activity, NS3736 represents a paradigm shift in the development of next-generation osteoporosis treatments. This document provides a comprehensive overview of the mechanism of action, key preclinical findings, and detailed experimental methodologies related to NS3736.

Introduction: The Challenge of Coupled Bone Remodeling in Osteoporosis

Bone homeostasis is a dynamic process maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. In osteoporotic conditions, this equilibrium is disrupted, leading to a net loss of bone mass and an increased risk of fracture. Most anti-resorptive therapies, while effective at reducing bone breakdown, also lead to a subsequent decrease in bone formation, thereby limiting the overall anabolic effect. The ideal osteoporosis therapy would inhibit bone resorption while maintaining or even enhancing bone formation. NS3736 has emerged as a promising candidate that appears to achieve this "uncoupling" effect.

Mechanism of Action: Targeting the Osteoclast Acidification Machinery

NS3736 is a chloride channel inhibitor that has been shown to prevent bone resorption.[1][2][3][4] The primary target of NS3736 is believed to be the ClC-7 chloride channel, which is highly expressed on the ruffled border of osteoclasts.[1][2][3]

During bone resorption, osteoclasts attach to the bone surface, forming a sealed compartment known as the resorption lacuna. A V-type H+-ATPase pumps protons into this space, while the ClC-7 channel provides the counter-current of chloride ions necessary to maintain electrical neutrality. This process leads to the acidification of the resorption lacuna, which is essential for the dissolution of the inorganic bone matrix and the activity of acid proteases that degrade the organic matrix.

By inhibiting the ClC-7 chloride channel, NS3736 disrupts this critical acidification process.[1][2][3] This leads to a cessation of bone resorption. A key feature of NS3736 is its specificity for osteoclasts, as ClC-7 has a restricted expression pattern.[1][2][3] This targeted action is thought to be the reason why bone formation is not inhibited.[1][2][3][4]

Figure 1: Proposed mechanism of action of NS3736 in osteoclasts.

Preclinical Efficacy of NS3736

In Vitro Studies

In vitro experiments using human osteoclasts have demonstrated that NS3736 effectively blocks osteoclastic acidification and resorption.[1][2][3][4]

In Vivo Studies

The efficacy of NS3736 has been evaluated in the ovariectomized (OVX) rat model, a well-established animal model for postmenopausal osteoporosis.[1][2][3][4] Daily oral administration of NS3736 for six weeks post-ovariectomy demonstrated a significant protective effect on bone mass and strength.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NS3736.

Table 1: In Vitro Efficacy of NS3736

| Parameter | Cell Type | Value | Reference |

| IC50 for Osteoclastic Acidification & Resorption | Human Osteoclasts | 30 µM | [1][2][3][4] |

Table 2: In Vivo Efficacy of NS3736 in Ovariectomized Rats

| Parameter | Treatment Group | Outcome | Reference |

| Bone Mineral Density (BMD) | 30 mg/kg/day p.o. for 6 weeks | ~50% protection against OVX-induced loss | [1][2][3][4] |

| Bone Strength | 30 mg/kg/day p.o. for 6 weeks | ~50% protection against OVX-induced loss | [1][2][3][4] |

| Osteocalcin (B1147995) (Bone Formation Marker) | 30 mg/kg/day p.o. for 6 weeks | No inhibition observed | [1][2][3] |

| Mineral Apposition Rate | 30 mg/kg/day p.o. for 6 weeks | No inhibition observed | [1][2][3] |

| Mineralized Surface Index | 30 mg/kg/day p.o. for 6 weeks | No inhibition observed | [1][2][3] |

Detailed Experimental Protocols

In Vitro Osteoclast Resorption Assay

This protocol is a standard method for assessing osteoclast activity.

Figure 2: Workflow for an in vitro osteoclast resorption assay.

-

Cell Isolation and Culture: Isolate osteoclast precursors from human peripheral blood mononuclear cells or rodent bone marrow.

-

Plating: Seed the precursor cells onto bone or dentine slices in culture plates.

-

Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.

-

Treatment: Treat the mature osteoclasts with varying concentrations of NS3736 or a vehicle control.

-

Incubation: Incubate for a period sufficient to allow for bone resorption (typically 24-48 hours).

-

Cell Removal: Remove the osteoclasts from the bone/dentine slices using sonication or enzymatic digestion.

-

Visualization and Quantification: Stain the slices (e.g., with toluidine blue) to visualize the resorption pits. Quantify the resorbed area using image analysis software.

-

Data Analysis: Calculate the IC50 value for the inhibition of bone resorption.

Ovariectomized (OVX) Rat Model of Osteoporosis

This is a widely used preclinical model to mimic postmenopausal bone loss.

Figure 3: Workflow for the ovariectomized rat model of osteoporosis.

-

Animal Model: Use skeletally mature female Sprague-Dawley rats.

-

Surgical Procedure: Perform bilateral ovariectomy to induce estrogen deficiency. A sham surgery group, where the ovaries are exteriorized but not removed, serves as the control.

-

Treatment: Following a post-surgical recovery period, begin daily oral administration of NS3736 (30 mg/kg) or a vehicle control.

-

Study Duration: Continue treatment for 6 weeks.

-

Outcome Measures:

-

Bone Mineral Density (BMD): Measure BMD of the femur and/or tibia using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).

-

Biomechanical Strength: Conduct three-point bending tests on the femoral diaphysis to determine parameters such as maximal load and stiffness.

-

Bone Histomorphometry: Analyze undecalcified bone sections to measure static and dynamic parameters of bone formation and resorption, including mineral apposition rate (MAR) and mineralized surface (MS/BS).

-

Biochemical Markers: Measure serum levels of bone turnover markers, such as osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX-I; resorption).

-

Future Directions and Conclusion

The preclinical data for NS3736 are highly encouraging, suggesting a novel therapeutic strategy for osteoporosis that uncouples bone resorption from bone formation.[1][2][3][4] The selective inhibition of osteoclast-mediated bone resorption without compromising the activity of bone-forming osteoblasts could lead to a net increase in bone mass and a significant reduction in fracture risk.

Further research is warranted to fully elucidate the long-term efficacy and safety of NS3736 and other ClC-7 inhibitors. Clinical trials will be necessary to translate these promising preclinical findings into a viable therapy for patients with osteoporosis. The development of compounds like NS3736 underscores the potential of targeting specific ion channels in the treatment of skeletal diseases and offers hope for more effective management of osteoporosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The chloride channel inhibitor NS3736 [corrected] prevents bone resorption in ovariectomized rats without changing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. The Chloride Channel Inhibitor NS3736 Prevents Bone Resorption in Ovariectomized Rats Without Changing Bone Formation [ouci.dntb.gov.ua]

The Bone-Specific Anabolic Effect of NS3736: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of NS3736 on bone tissue. By selectively inhibiting osteoclast function without impairing bone formation, NS3736 presents a novel "positive uncoupling" approach to treating bone loss. This document synthesizes the available preclinical data, detailing the compound's mechanism of action, its effects on bone cells, and its efficacy in animal models of osteoporosis.

Core Mechanism of Action: Selective Inhibition of Osteoclast-Mediated Bone Resorption

NS3736 is a chloride channel inhibitor with a targeted effect on osteoclasts, the primary cells responsible for bone resorption. The leading hypothesis is that NS3736 specifically inhibits the ClC-7 chloride channel, a key component of the osteoclast's machinery for acidifying the resorption lacuna.[1][2][3][4] This acidification is a prerequisite for the dissolution of bone mineral and the degradation of the organic matrix by enzymes such as cathepsin K.

By blocking ClC-7, NS3736 disrupts the normal function of the V-type H+-ATPase proton pump at the ruffled border of the osteoclast. This prevents the secretion of protons and chloride ions into the resorption pit, thereby inhibiting bone resorption.[1][2] A significant finding is that this inhibitory action on osteoclasts does not concurrently suppress the activity of osteoblasts, the cells responsible for bone formation.[1][2][3][4][5] This selective action allows for a net gain in bone mass, a highly desirable characteristic for an osteoporosis therapeutic.

Signaling Pathway: Inhibition of Osteoclast Acidification

Caption: Mechanism of NS3736 action on osteoclasts.

Quantitative Efficacy of NS3736

The bone-sparing effects of NS3736 have been quantified in both in vitro and in vivo settings. The data highlights the compound's potency in inhibiting bone resorption while preserving bone formation.

Table 1: In Vitro Potency of NS3736

| Assay Type | Cell Type | Species | IC50 | Reference |

| Osteoclastic Acidification & Resorption | Osteoclasts | Human | 30 µM | [2] |

| Osteoclastic Resorption (Pit Assay) | Osteoclasts | Rabbit | 12 µM | [6] |

| Osteoclastic Resorption (Pit Assay) | Osteoclasts | Rat | 28 µM | [6] |

| Bone Resorption | Tibia Culture | Mouse | 30 µM | [6] |

Table 2: In Vivo Efficacy of NS3736 in Ovariectomized (OVX) Rats

| Parameter | Treatment Group | Outcome | Duration | Reference |

| Bone Strength | 30 mg/kg/day (oral) | ~50% protection | 6 weeks | [1][2][3][4][5] |

| Bone Mineral Density (BMD) | 30 mg/kg/day (oral) | ~50% protection | 6 weeks | [1][2][3][4][5] |

| Osteocalcin (B1147995) (Bone Formation Marker) | 30 mg/kg/day (oral) | No inhibition | 6 weeks | [1][2][3][4][5] |

| Mineral Apposition Rate | 30 mg/kg/day (oral) | No inhibition | 6 weeks | [1][2][3][4][5] |

| Mineralized Surface Index | 30 mg/kg/day (oral) | No inhibition | 6 weeks | [1][2][3][4][5] |

Detailed Experimental Protocols

The following sections describe the key experimental methodologies used to evaluate the efficacy of NS3736.

In Vitro Osteoclast Resorption (Pit) Assay

This assay quantifies the resorptive activity of osteoclasts cultured on a bone-like substrate.

-

Cell Isolation and Culture:

-

Osteoclasts are isolated from the long bones of rabbits or rats.

-

Cells are cultured on dentine or bone slices in a suitable medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Varying concentrations of NS3736 are added to the culture medium.

-

A vehicle control (e.g., DMSO) is run in parallel.

-

-

Assessment of Resorption:

-

After a defined culture period (e.g., 24-48 hours), the cells are removed from the substrate.

-

The surface of the dentine or bone slices is stained (e.g., with toluidine blue) to visualize the resorption pits.

-

The number and area of the pits are quantified using microscopy and image analysis software.

-

-

Data Analysis:

-

The IC50 value, the concentration of NS3736 that inhibits 50% of resorption activity, is calculated from the dose-response curve.

-

Ovariectomized (OVX) Rat Model of Osteoporosis

This is a standard preclinical model that mimics postmenopausal osteoporosis.

-

Animal Model:

-

Female Sprague-Dawley rats are used.

-

At a specified age (e.g., 3 months), the rats undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation.

-

-

Treatment Protocol:

-

Following a post-surgery period to allow for bone loss to initiate, daily oral gavage of NS3736 (30 mg/kg) or vehicle is administered for 6 weeks.

-

-

Efficacy Endpoints:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the long bones (e.g., femur, tibia) and lumbar vertebrae.

-

Bone Strength: Assessed by biomechanical testing (e.g., three-point bending test of the femur) to determine parameters like maximal load and stiffness.

-

Histomorphometry: Undecalcified bone sections are prepared and analyzed to determine static and dynamic parameters of bone formation and resorption, including mineral apposition rate and mineralized surface.

-

Biochemical Markers: Serum levels of bone turnover markers, such as osteocalcin (formation) and C-terminal telopeptides of type I collagen (CTX, resorption), are measured by ELISA.

-

Experimental Workflow: Preclinical Evaluation of NS3736

Caption: Preclinical workflow for assessing NS3736 efficacy.

Conclusion

NS3736 demonstrates a promising and unique mechanism for the treatment of osteoporosis. By selectively inhibiting bone resorption through the blockade of the ClC-7 chloride channel in osteoclasts, while leaving bone formation intact, it effectively uncouples these two processes to favor a net increase in bone mass and strength. The preclinical data from both in vitro and in vivo models strongly support its potential as a novel therapeutic agent. Further investigation into its long-term efficacy and safety profile in larger animal models is warranted to pave the way for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The chloride channel inhibitor NS3736 [corrected] prevents bone resorption in ovariectomized rats without changing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Chloride Channel Inhibitor NS3736 Prevents Bone Resorption in Ovariectomized Rats Without Changing Bone Formation [ouci.dntb.gov.ua]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of NS3736 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of NS3736, a chloride channel inhibitor, to a rat model of osteoporosis. NS3736 has been demonstrated to prevent bone resorption without adversely affecting bone formation, making it a promising candidate for osteoporosis treatment. The protocols outlined below cover experimental design, dosage, administration, and monitoring, based on established preclinical studies. Additionally, this document includes a detailed signaling pathway and experimental workflow to facilitate study replication and further investigation into the therapeutic potential of NS3736.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in bone resorption is the osteoclast. NS3736 is a chloride channel inhibitor that has been shown to target the ClC-7 chloride channel, which is highly expressed in osteoclasts.[1][2][3][4][5] Inhibition of ClC-7 disrupts the acidification of the resorption lacunae, a critical step in bone resorption by osteoclasts.[2][3] Preclinical studies in an ovariectomized (OVX) rat model of postmenopausal osteoporosis have shown that oral administration of NS3736 effectively prevents bone loss.[1][6][7][8]

Key Experimental Data

The following table summarizes the key quantitative data from a pivotal preclinical study investigating the effects of NS3736 in an ovariectomized rat model.

| Parameter | Vehicle Control (OVX) | NS3736 (30 mg/kg, oral, daily) | Sham |

| Bone Mineral Density (BMD) | Decreased | Protected by ~50% | Normal |

| Bone Strength | Decreased | Protected by ~50% | Normal |

| Osteocalcin (Bone Formation Marker) | No significant change | No significant change | Normal |

| Mineral Apposition Rate | No significant change | No significant change | Normal |

| Mineralized Surface Index | No significant change | No significant change | Normal |

Data synthesized from Schaller et al., 2004.[1][6][7][8]

Signaling Pathway of NS3736 in Osteoclasts

NS3736 exerts its therapeutic effect by inhibiting the ClC-7 chloride channel in osteoclasts. This channel is crucial for the transport of Cl- ions into the resorption lacuna, which is necessary to counterbalance the H+ ions pumped by the V-type H+-ATPase. The resulting acidification of the resorption lacuna is essential for the dissolution of bone mineral and the degradation of the organic bone matrix by enzymes like Cathepsin K. By inhibiting ClC-7, NS3736 prevents this acidification, thereby inhibiting osteoclast-mediated bone resorption.

Caption: Signaling pathway of NS3736 in inhibiting osteoclast-mediated bone resorption.

Experimental Protocol: In Vivo Administration of NS3736 in an Ovariectomized Rat Model

This protocol details the methodology for a 6-week study to evaluate the efficacy of NS3736 in preventing bone loss in an ovariectomized (OVX) rat model.

Animal Model

-

Species: Sprague-Dawley or Wistar rats, female.

-

Age: Skeletally mature, typically 3-6 months old.

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Allow animals to acclimate for at least one week before any procedures.

Ovariectomy (OVX) Surgery

-

Anesthesia: Administer appropriate anesthesia (e.g., isoflurane (B1672236) inhalation or injectable ketamine/xylazine cocktail) as per approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Procedure:

-

Perform a bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis.

-

A sham surgery, where the ovaries are exteriorized but not removed, should be performed on the control group.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

Dosing and Administration

-

Test Compound: NS3736.

-

Route of Administration: Oral gavage.

-

Frequency: Daily.

-

Duration: 6 weeks.

Vehicle Preparation

Due to the lipophilic nature of NS3736, a suitable vehicle is required for oral administration. A common approach is to use a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

-

Example Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

-

Preparation:

-

Slowly add the CMC to the water while stirring continuously to avoid clumping.

-

Once the CMC is fully dispersed, add the Tween 80 and mix thoroughly.

-

Weigh the required amount of NS3736 and triturate it to a fine powder.

-

Gradually add a small amount of the vehicle to the powder to form a paste.

-

Slowly add the remaining vehicle while mixing to achieve a homogenous suspension.

-

Prepare the suspension fresh daily or as determined by stability studies.

-

Oral Gavage Procedure

-

Restraint: Gently but firmly restrain the rat.

-

Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of appropriate size for the rat.

-

Procedure:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

Allow the rat to swallow the needle as it is advanced into the esophagus. Do not force the needle.

-

Once the needle is in the correct position, administer the suspension slowly.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress after the procedure.

-

Monitoring and Endpoints

-

Body Weight: Record weekly.

-

Bone Mineral Density (BMD): Measure at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biochemical Markers of Bone Turnover: Collect blood samples at baseline and termination to measure serum markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX-I).

-

Histomorphometry: At the end of the study, euthanize the animals and collect femurs and/or tibiae for histomorphometric analysis to assess bone structure and cellular activity.

-

Biomechanical Testing: Perform three-point bending tests on femurs or vertebrae to assess bone strength.

Experimental Workflow

The following diagram illustrates the key steps and timeline for the in vivo administration of NS3736 in the OVX rat model.

Caption: Experimental workflow for the in vivo evaluation of NS3736 in ovariectomized rats.

Conclusion

This document provides a detailed protocol for the in vivo administration of NS3736 in a rat model of osteoporosis. The information presented is intended to guide researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this promising compound. Adherence to these protocols will facilitate the generation of reproducible and comparable data, which is essential for the advancement of novel osteoporosis therapies.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. The role of chloride channels in osteoclasts: ClC-7 as a target for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of chloride channels in osteoclasts: ClC-7 as a target for osteoporosis treatment. | Semantic Scholar [semanticscholar.org]

- 4. Detection and Monitoring of Osteoporosis in a Rat Model by Thermoacoustic Tomography | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. research.fsu.edu [research.fsu.edu]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. The chloride channel inhibitor NS3736 [corrected] prevents bone resorption in ovariectomized rats without changing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Determining the In Vitro IC50 Value of NS3736: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of NS3736 in an in vitro setting. NS3736 is a known chloride channel inhibitor that has been shown to block osteoclastic acidification and resorption.[1][2][3][4][5] The protocols outlined herein are designed to provide a robust and reproducible method for assessing the potency of NS3736 in a cell-based assay. This application note includes detailed experimental procedures, data presentation guidelines, and visual representations of the underlying biological pathway and experimental workflow.

Introduction

NS3736 is a small molecule inhibitor of chloride channels, with a reported in vitro IC50 value of 30 µM for blocking osteoclastic acidification and resorption.[1][2][3][4][5] Its mechanism of action is suggested to involve the inhibition of the ClC-7 chloride channel, which is highly expressed in osteoclasts.[1][2][3] Chloride channels are crucial for the function of osteoclasts, the primary cells responsible for bone resorption. By inhibiting these channels, NS3736 disrupts the acidification of the resorption lacuna, a critical step in the breakdown of bone matrix.[1][2][4][5] Understanding the potency of compounds like NS3736 through accurate IC50 determination is a fundamental step in drug discovery and development, particularly for bone-related disorders such as osteoporosis.

Signaling Pathway of NS3736 in Osteoclasts

The primary mechanism of action of NS3736 is the inhibition of chloride channels in osteoclasts, leading to a disruption of bone resorption. The following diagram illustrates the proposed signaling pathway.

Experimental Protocol: Determination of NS3736 IC50 using an Osteoclast Resorption Pit Assay

This protocol describes a cell-based assay to determine the IC50 value of NS3736 by measuring its inhibitory effect on osteoclast-mediated bone resorption.

Materials and Reagents

-

Osteoclast precursor cells (e.g., RAW 264.7 cells or primary bone marrow macrophages)

-

Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)

-

Macrophage Colony-Stimulating Factor (M-CSF) for primary cells

-

Alpha-MEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

NS3736 (stock solution prepared in DMSO)

-

Corning® Osteo Assay Surface Plates or similar bone-mimicking calcium phosphate-coated plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) Staining Kit

-

Bleach solution (e.g., 10% sodium hypochlorite)

-

Microplate reader

-

Image analysis software

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of NS3736.

Step-by-Step Procedure

-

Cell Culture and Differentiation:

-

Culture osteoclast precursor cells in appropriate growth medium.

-

Seed the precursor cells onto bone-mimicking plates at an optimized density.

-

Induce differentiation into mature osteoclasts by adding RANKL (and M-CSF for primary cells) to the culture medium. Allow cells to differentiate for 5-7 days, confirming the presence of multinucleated, TRAP-positive osteoclasts.

-

-

Compound Preparation:

-

Prepare a stock solution of NS3736 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the NS3736 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest NS3736 concentration).

-

-

Treatment:

-

Carefully remove the differentiation medium from the mature osteoclast cultures.

-

Add the prepared NS3736 dilutions and vehicle control to the respective wells.

-

Incubate the plates for 24-48 hours to allow for bone resorption.

-

-

Quantification of Bone Resorption:

-

After incubation, remove the culture medium.

-

To remove the cells, add a bleach solution to each well and incubate for 5-10 minutes.

-

Wash the wells thoroughly with distilled water and allow them to air dry.

-

Visualize the resorption pits using a microscope and capture images.

-

Quantify the total area of resorption pits in each well using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-